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Compound of Interest

Compound Name: Avelumab (anti-PD-L1)

Cat. No.: B13395610

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of avelumab to human

and mouse Programmed Death-Ligand 1 (PD-L1). Avelumab is a fully human IgG1 monoclonal
antibody that plays a crucial role in cancer immunotherapy by blocking the interaction between

PD-L1 and its receptor, PD-1.[1][2][3] Understanding its binding characteristics is paramount for
preclinical and clinical research.

Executive Summary

Avelumab demonstrates high-affinity binding to both human and mouse PD-L1, a critical
characteristic that enables its therapeutic efficacy in blocking the PD-1/PD-L1 immune
checkpoint pathway. This interaction lifts the brake on the anti-tumor immune response.
Avelumab is unique among anti-PD-L1 antibodies due to its native Fc region, which allows it to
mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby engaging both the
adaptive and innate immune systems to combat cancer.[1][2][4]

Quantitative Binding Affinity Data

The binding affinity of avelumab to its target, PD-L1, is a key determinant of its potency. The
dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd
value indicating a stronger binding interaction. Multiple studies have characterized the binding
kinetics of avelumab with both human and mouse PD-L1, primarily utilizing surface plasmon
resonance (SPR).
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The reported affinity values exhibit some variation across different studies, which can be
attributed to differences in experimental conditions and methodologies. The following table
summarizes the key quantitative data on avelumab's binding affinity.

Dissociati Associati

Dissociati
. on on Rate Referenc
Target Species Method on Rate
Constant  (ka)
(kd) (1/s)
(Kd) (nM)  (1/Ms)
Not Not Not
PD-L1 Human -~ 0.3 [5]
Specified Reported Reported
Not Not Not
PD-L1 Human B 0.0467 [6]
Specified Reported Reported
PD-L1 Not Not
Human SPR 0.0421 [718]
(scFv) Reported Reported
Not Not
PD-L1 Human SPR 0.4 [9]
Reported Reported
Not Not Not
PD-L1 Mouse B 1.0 [5][10]
Specified Reported Reported

PD-1/PD-L1 Signaling Pathway and Avelumab's
Mechanism of Action

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and
tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1 on their surface,
which binds to PD-1 receptors on activated T-cells. This interaction delivers an inhibitory signal
to the T-cell, leading to its exhaustion and inactivation, thereby allowing the tumor to evade
immune surveillance.[4][11]

Avelumab functions by directly binding to PD-L1 on tumor cells and other immune cells,
physically blocking its interaction with the PD-1 receptor on T-cells.[3][4] This blockade
removes the inhibitory signal, restoring the T-cell's ability to recognize and attack cancer cells.
Furthermore, avelumab's native IgG1 Fc region can engage with Fc receptors on immune
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effector cells like Natural Killer (NK) cells, leading to ADCC and subsequent lysis of the tumor
cell.[1][4]

PD-1/PD-L1 signaling and avelumab's blocking action.

Experimental Protocols for Binding Affinity
Determination

The primary method cited for determining the binding affinity of avelumab to PD-L1 is Surface
Plasmon Resonance (SPR).[7][8][9][12][13] SPR is a label-free technique that allows for the
real-time measurement of biomolecular interactions.[12][13][14][15]

Detailed Surface Plasmon Resonance (SPR) Protocol

The following is a generalized protocol for determining the binding affinity of an antibody to its
antigen using SPR, based on common practices.[9][16]

Sensor Chip Preparation: A sensor chip, typically a CM5 chip, is activated.

e Ligand Immobilization: The ligand (e.g., anti-human IgG) is immobilized onto the sensor chip
surface. This allows for the capture of the antibody of interest.

e Antibody Capture: Avelumab is injected over the sensor surface and is captured by the
immobilized anti-human IgG.

» Analyte Injection (Association): The analyte, in this case, soluble recombinant human or
mouse PD-L1, is injected at various concentrations over the captured avelumab. The binding
of PD-L1 to avelumab causes a change in the refractive index at the sensor surface, which is
detected in real-time.

» Dissociation: A buffer solution is flowed over the chip, and the dissociation of the PD-L1 from
the avelumab is monitored.

o Regeneration: The sensor surface is regenerated by injecting a solution that removes the
captured antibody and analyte, preparing the surface for the next cycle.

o Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from
the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the
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ratio of kd to ka (Kd = kd/ka).
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Generalized workflow for SPR-based binding affinity analysis.

Conclusion

Avelumab exhibits a high binding affinity to both human and mouse PD-L1, a key attribute for
its function as an immune checkpoint inhibitor. The quantitative data, primarily derived from
surface plasmon resonance experiments, confirms a strong and specific interaction. The dual
mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction
of ADCC, distinguishes avelumab within the class of anti-PD-L1 therapies. This comprehensive
understanding of avelumab's binding characteristics is essential for its continued development
and application in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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